molecular formula C18H20O2Si B14715280 Dimethylbis[(1-phenylethenyl)oxy]silane CAS No. 6651-32-7

Dimethylbis[(1-phenylethenyl)oxy]silane

Cat. No.: B14715280
CAS No.: 6651-32-7
M. Wt: 296.4 g/mol
InChI Key: HQRORXAFGQDUHX-UHFFFAOYSA-N
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Description

Dimethylbis[(1-phenylethenyl)oxy]silane is an organosilicon compound characterized by a central silicon atom bonded to two methyl groups and two (1-phenylethenyl)oxy substituents.

Properties

CAS No.

6651-32-7

Molecular Formula

C18H20O2Si

Molecular Weight

296.4 g/mol

IUPAC Name

dimethyl-bis(1-phenylethenoxy)silane

InChI

InChI=1S/C18H20O2Si/c1-15(17-11-7-5-8-12-17)19-21(3,4)20-16(2)18-13-9-6-10-14-18/h5-14H,1-2H2,3-4H3

InChI Key

HQRORXAFGQDUHX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(OC(=C)C1=CC=CC=C1)OC(=C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylbis[(1-phenylethenyl)oxy]silane can be synthesized through the reaction of dimethyldichlorosilane with phenylethenol in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:

(CH3)2SiCl2+2C6H5CH=CH2OH(CH3)2Si(OCH=CHC6H5)2+2HCl\text{(CH}_3)_2\text{SiCl}_2 + 2 \text{C}_6\text{H}_5\text{CH=CH}_2\text{OH} \rightarrow \text{(CH}_3)_2\text{Si(OCH=CHC}_6\text{H}_5)_2 + 2 \text{HCl} (CH3​)2​SiCl2​+2C6​H5​CH=CH2​OH→(CH3​)2​Si(OCH=CHC6​H5​)2​+2HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reagents are mixed under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Dimethylbis[(1-phenylethenyl)oxy]silane undergoes various chemical reactions, including:

    Oxidation: The phenylethenyl groups can be oxidized to form corresponding epoxides.

    Reduction: The compound can be reduced to form silanes with hydrogenated phenylethenyl groups.

    Substitution: The silicon-oxygen bonds can be cleaved and substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed.

Major Products:

Scientific Research Applications

Dimethylbis[(1-phenylethenyl)oxy]silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism by which dimethylbis[(1-phenylethenyl)oxy]silane exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. The phenylethenyl groups provide a hydrophobic environment, while the silicon-oxygen bonds offer sites for chemical modification. This dual functionality allows the compound to participate in a variety of chemical reactions and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Silicon/Other Metal Centers

Compound Name Central Atom Substituents Molecular Weight (g/mol) Key Applications/Properties Reference
Dimethylbis[(1-phenylethenyl)oxy]silane Si 2 methyl, 2 (1-phenylethenyl)oxy Not explicitly provided Potential use in electronics, polymers
Triethyl[(1-phenylethenyl)oxy]silane Si 3 ethyl, 1 (1-phenylethenyl)oxy Not provided Intermediate in organosilicon synthesis
bis(1-Ethenylhexyl)oxysilane Si 2 methyl, 2 (1-ethenylhexyl)oxy 312.56 Likely hydrophobic; applications in coatings
Dimethylbis(indenyl)silane Si 2 methyl, 2 indenyl Not provided Catalysis (e.g., olefin polymerization)
Dimethylbis(myristoyloxy)stannane Sn 2 methyl, 2 myristoyloxy Not provided Plastic stabilizers, lubricant additives

Key Observations :

  • Central Atom Effects : Silicon-based compounds (e.g., this compound) generally exhibit lower toxicity and higher thermal stability compared to tin analogs (e.g., dimethylbis(myristoyloxy)stannane), which are often used in industrial applications but face regulatory scrutiny .
  • Substituent Impact : Bulky aromatic groups (e.g., indenyl in dimethylbis(indenyl)silane) enhance steric hindrance, affecting catalytic activity, while alkyl chains (e.g., ethenylhexyl in bis(1-ethenylhexyl)oxysilane) increase hydrophobicity .

Functional Group Variations

Alkoxy vs. Aromatic-Oxy Substituents
  • Diethoxydiphenylsilane (CAS 2553-19-7) features ethoxy and phenyl groups. Its hydrolytic stability is lower than this compound due to the absence of vinyl groups, which can crosslink to form robust networks .
  • ST Derivatives (e.g., dimethylbis(4-(triazol)phenyl)silane) incorporate electron-withdrawing/donating groups (e.g., -CF₃, -OMe), enabling tunable electronic properties for OLEDs. This suggests that modifying substituents on this compound could optimize its performance in optoelectronics .
Vinyl Functionality
  • The (1-phenylethenyl)oxy groups in this compound provide conjugated π-systems, enhancing charge transport capabilities. Similar compounds like 1-phenyl-1-trimethylsiloxyethylene (CAS 13735-81-4) exploit vinyl-silicon bonds for polymerization or crosslinking .

Q & A

Basic Synthesis and Characterization

Q: What are the established methods for synthesizing Dimethylbis[(1-phenylethenyl)oxy]silane, and which characterization techniques are critical for confirming its structure? A:

  • Synthesis: Hydrosilylation reactions are commonly employed, where dimethylsilane reacts with 1-phenylethenyl ether derivatives under catalytic conditions (e.g., Pt-based catalysts). Alternative routes include nucleophilic substitution of chlorosilanes with phenylethenyloxy ligands, requiring anhydrous conditions and inert atmospheres to prevent hydrolysis .
  • Characterization:
    • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the presence of phenylethenyloxy groups and methyl-silicon bonding (e.g., Si–CH3_3 signals at ~0.5 ppm).
    • FTIR: Peaks at 1250–1100 cm1^{-1} (Si–O–C stretching) and 3050–3000 cm1^{-1} (aromatic C–H) validate functional groups .
    • Elemental Analysis: Quantifies Si, C, and O content to verify stoichiometry.

Advanced Reactivity in Cross-Coupling Reactions

Q: How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions? A:

  • Steric Effects: Bulky phenylethenyloxy groups hinder nucleophilic attack at the silicon center, requiring elevated temperatures or high-pressure conditions for reactions with electrophiles (e.g., carbonyl compounds) .
  • Electronic Effects: The electron-donating methyl groups on silicon increase electron density at the Si–O bond, enhancing its susceptibility to hydrolysis or oxidation. This necessitates careful control of reaction solvents (e.g., dry THF) and additives (e.g., molecular sieves) .
  • Methodological Insight: Kinetic studies using UV-Vis or in-situ IR spectroscopy can track reaction progress under varying steric/electronic conditions .

Application in Hybrid Aerogel Fabrication

Q: What role does this compound play in modifying the mechanical properties of silica aerogels? A:

  • Surface Functionalization: The compound acts as a co-precursor in sol-gel synthesis, introducing hydrophobic phenylethenyloxy groups into the silica network. This reduces capillary stress during drying, improving aerogel monolithicity .

  • Mechanical Enhancement: Hybrid aerogels incorporating this silane exhibit:

    PropertyImprovement vs. Pure SiO2_2Reference
    Compressive Strength2.5× increase
    HydrophobicityContact angle >140°
  • Synthesis Protocol: Co-condensation with tetraethyl orthosilicate (TEOS) at a 1:4 molar ratio, followed by ambient-pressure drying .

Thermal Stability Analysis

Q: What methodologies are recommended to assess the thermal stability of this compound? A:

  • Thermogravimetric Analysis (TGA): Measures decomposition onset temperature (typically 200–250°C for similar silanes). Mass loss correlates with ligand dissociation (phenylethenyloxy groups degrade first) .
  • Differential Scanning Calorimetry (DSC): Identifies exothermic/endothermic events (e.g., glass transitions or oxidative crosslinking) at 150–300°C.
  • Inert vs. Oxidative Atmospheres: Compare TGA profiles under N2_2 (pyrolysis) vs. air (combustion) to differentiate thermal vs. oxidative degradation pathways .

Addressing Contradictions in Synthetic Yield Data

Q: How should researchers troubleshoot discrepancies in reported synthetic yields (e.g., 68% vs. 85%) for this compound? A:

  • Purification Methods: Yield variations often stem from differences in post-reaction workup. Distillation under reduced pressure (for volatile byproducts) or column chromatography (using silica gel with hexane/ethyl acetate) can improve purity .
  • Catalyst Optimization: Screen Pt, Rh, or Ru catalysts at 0.5–2 mol% to balance activity vs. cost. For example, Pt(dvs) (Karstedt’s catalyst) may enhance selectivity for the desired product .
  • Stoichiometric Ratios: Verify reactant ratios via GC-MS or 29^29Si NMR to detect unreacted silane or ligand residues .

Computational Modeling of Electronic Properties

Q: Which computational approaches are suitable for predicting the electronic structure of this compound? A:

  • DFT Calculations: Use B3LYP/6-311G(d,p) basis sets to model frontier molecular orbitals. The HOMO-LUMO gap (~4.5 eV) indicates stability against photodegradation .
  • Molecular Dynamics (MD): Simulate bulk material properties (e.g., diffusion coefficients in polymer matrices) using force fields like OPLS-AA .

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